N-(2-aminoethyl)furan-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-3-4-9-7(10)6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEGPDSCLYKTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"N-(2-aminoethyl)furan-2-carboxamide" biological activity screening
From Fragment Utility to Biological Profiling
Executive Summary
This technical guide outlines the biological screening, safety assessment, and potential therapeutic utility of N-(2-aminoethyl)furan-2-carboxamide . While often cataloged as a chemical building block, this molecule represents a "functionalized fragment" containing two distinct pharmacophores: the furan ring (a bioisostere of lactones/aromatics) and the ethylenediamine motif (a solubility handle and hydrogen bond donor).
Primary Application: This scaffold is highly relevant in Quorum Sensing (QS) Inhibition research, serving as a stable mimic of N-acyl homoserine lactones (AHLs) used by Gram-negative bacteria. Critical Liability: The furan moiety poses a metabolic activation risk via CYP450-mediated ring opening, necessitating rigorous early-stage toxicology screening.
Chemical Biology & Pharmacophore Analysis
Before initiating wet-lab screening, researchers must understand the structural logic of the molecule.
| Structural Component | Chemical Function | Biological Implication |
| Furan Ring | Aromatic, H-bond acceptor (oxygen).[1] | Bioisostere: Mimics the lactone headgroup of bacterial autoinducers (AHLs) without hydrolytic instability. Risk: Metabolic activation (see Section 4). |
| Carboxamide Linker | Rigid linker, H-bond donor/acceptor. | Recognition: Critical for binding to the LasR/LuxR type quorum sensing receptors (mimics the natural AHL amide). |
| Ethylamine Tail | Basic amine ( | Solubility: High aqueous solubility. Interaction: Ionic interaction with Asp/Glu residues in binding pockets; handle for further derivatization. |
In Silico Profiling & Liability Assessment
Objective: Predict binding modes and filter for metabolic risks prior to synthesis or purchase.
A. Molecular Docking (Target: LasR)
The furan-2-carboxamide core is a known scaffold for inhibiting Pseudomonas aeruginosa virulence.
-
Target Structure: LasR Ligand Binding Domain (PDB: 2UV0).
-
Hypothesis: The furan ring occupies the hydrophobic pocket typically held by the AHL lactone ring. The amide forms H-bonds with Tyr56 and Asp73 .
-
Protocol:
-
Prepare ligand state (protonated amine at pH 7.4).
-
Dock using flexible side chains for Tyr56/Trp60.
-
Success Metric: Binding energy < -6.0 kcal/mol; overlap with natural ligand (OdDHL).
-
B. Metabolic Alert (Furan)
-
Alert: Structural alerts (e.g., PAINS, Brenk) often flag furans.
-
Mechanism: CYP450 oxidation opens the furan ring to form reactive dicarbonyls.
Primary Screening Protocols (The "How")
To validate this molecule, we employ a Fragment-Based Drug Discovery (FBDD) approach followed by a functional phenotypic screen.
Workflow Visualization
Figure 1: Integrated screening workflow moving from computational prediction to biophysical validation and functional readout.
Protocol A: Ligand-Observed NMR (STD-NMR)
Why: This molecule is small (<200 Da). Standard biochemical assays (IC50) may miss weak interactions typical of fragments. STD-NMR definitively proves binding.
-
Sample Preparation:
-
Protein: Recombinant LasR (or target kinase) at 10–20 µM in
buffer (PBS, pH 7.4). -
Ligand: N-(2-aminoethyl)furan-2-carboxamide at 500–1000 µM (50-100x excess).
-
-
Pulse Sequence:
-
Apply a train of Gaussian pulses (saturation) at a frequency where only protein protons resonate (e.g., -1.0 ppm or 12 ppm).
-
Record On-Resonance (protein saturated) and Off-Resonance (reference) spectra.
-
-
Data Analysis:
-
Subtract spectra:
. -
Result: Only ligand protons in close contact (<5 Å) with the protein will show signals in the difference spectrum.
-
Validation: If the furan protons show strong STD signals, the aromatic ring is driving the binding.
-
Protocol B: Quorum Sensing Inhibition (Phenotypic)
Why: Furan-carboxamides are structural mimics of bacterial signaling molecules. Model Organism:Chromobacterium violaceum (Strain CV026 or ATCC 12472).
-
Principle: C. violaceum produces a purple pigment (violacein) in response to AHLs. Inhibitors prevent pigment formation without killing the bacteria.
-
Method:
-
Culture: Grow C. violaceum in Luria-Bertani (LB) broth.
-
Plate Setup: Pour molten agar containing the bacteria and exogenous AHL (if using mutant CV026).
-
Treatment: Add 10 µL of compound (10 mM in DMSO) to paper discs/wells.
-
Incubation: 24–48 hours at 30°C.
-
-
Readout:
-
Halo Analysis: Measure the diameter of the non-pigmented (white) zone.
-
Differentiation: A clear halo = Toxicity (bactericidal). A turbid, white halo = QS Inhibition (bacteriostatic/virulence dampening).
-
Metabolic Stability & Toxicity (The Critical Control)
The furan ring is a "structural alert" in medicinal chemistry. It is crucial to determine if your compound is bioactivated into a toxic metabolite.
Mechanism of Furan Activation
The furan ring undergoes oxidation by CYP2E1 , opening the ring to form cis-2-butene-1,4-dial , a highly reactive Michael acceptor that crosslinks proteins and DNA.
Figure 2: Metabolic activation pathway of the furan pharmacophore.
Protocol C: Reactive Metabolite Trapping
-
Incubation: Mix compound (10 µM) with Human Liver Microsomes (HLM) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) or N-Acetyl Cysteine (NAC) at 5 mM.
-
Analysis: LC-MS/MS after 60 minutes.
-
Hit Criteria: Detection of a mass shift corresponding to +GSH or +NAC adducts indicates the formation of the reactive dialdehyde. If high adduct levels are found, the scaffold must be modified (e.g., replacing furan with thiophene or oxazole).
References
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Source: ChemMedChem (via NIH/PubMed). Relevance: Establishes furan-2-carboxamides as bioisosteres of furanones for inhibiting Pseudomonas aeruginosa biofilms via LasR. Link:[Link]
-
Ligand-Observed NMR in Fragment-Based Drug Discovery. Source: Bruker / Royal Society of Chemistry. Relevance: Definitive protocol for STD-NMR screening of small fragments like the title compound. Link:[Link]
-
Mechanism of Metabolic Cleavage of a Furan Ring. Source: Drug Metabolism and Disposition.[2][3] Relevance: Details the CYP450-mediated ring opening of furan to toxic unsaturated aldehydes.[3] Link:[Link]
-
Furanone Derivatives as Quorum-Sensing Antagonists. Source: Journal of Microbiology and Biotechnology. Relevance: Validates the pharmacophore model of furan/lactone mimics in bacterial signaling. Link:[Link]
Sources
- 1. Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of metabolic cleavage of a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of "N-(2-aminoethyl)furan-2-carboxamide"
An In-depth Technical Guide to the Therapeutic Potential of the N-(2-aminoethyl)furan-2-carboxamide Scaffold
Authored by a Senior Application Scientist
Abstract
The furan-2-carboxamide moiety represents a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of molecules derived from this core structure, with a focus on "N-(2-aminoethyl)furan-2-carboxamide" as a representative analogue. While specific biological data for this particular compound is nascent, a comprehensive analysis of related furan-2-carboxamide derivatives reveals significant promise in oncology and infectious diseases. This document will synthesize existing research to illuminate plausible mechanisms of action and propose robust experimental workflows for target validation and drug development professionals.
Introduction: The Furan-2-Carboxamide Core - A Scaffold of Therapeutic Promise
The furan ring is a five-membered aromatic heterocycle that serves as a key building block in a multitude of biologically active molecules. Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems, such as phenyl rings, make it an attractive starting point for drug design. The furan nucleus can engage in various non-covalent interactions, including hydrogen bonding and π–π stacking, which are crucial for binding to biological targets[1]. When functionalized as a carboxamide, the resulting scaffold offers additional opportunities for molecular interactions and structural diversification.
Derivatives of furan-2-carboxamide have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties[1][2]. The biological activity is often dictated by the nature of the substituents on both the furan ring and the amide nitrogen[1]. This guide will focus on the therapeutic potential stemming from the core "N-(2-aminoethyl)furan-2-carboxamide" structure, extrapolating from the broader class of furan-2-carboxamide derivatives to identify high-potential therapeutic targets.
Potential Therapeutic Targets in Oncology
Several lines of evidence point towards the significant potential of furan-2-carboxamide derivatives as anticancer agents. The proposed mechanisms of action are diverse, suggesting that this scaffold can be tailored to interact with multiple targets within cancer cells.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Mechanistic Insight: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of its ligand, VEGF-A. Inhibition of VEGFR-2 signaling can effectively starve tumors of their blood supply, leading to growth arrest and regression. Hybrid molecules combining the furan-2-carboxamide scaffold with other heterocyclic moieties, such as 1,3,4-thiadiazole, have been designed and synthesized as potent VEGFR-2 inhibitors[3]. Molecular docking studies suggest that these compounds can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation.
Proposed Experimental Workflow for VEGFR-2 Inhibition Validation
Caption: A stepwise approach to validate VEGFR-2 inhibition.
Detailed Protocol: Cell-Based VEGFR-2 Phosphorylation Assay
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
-
Serum Starvation: Once cells reach 80-90% confluency, serum-starve them for 12-24 hours.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of "N-(2-aminoethyl)furan-2-carboxamide" or its derivatives for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phosphorylated VEGFR-2 (pVEGFR-2).
-
Subsequently, probe with a primary antibody for total VEGFR-2 as a loading control.
-
Use appropriate HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. A dose-dependent decrease in the pVEGFR-2/total VEGFR-2 ratio indicates target engagement.
Antiproliferative Activity Against Cancer Cell Lines
Mechanistic Insight: Derivatives of furan-2-carboxamide have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) lines[2]. The exact molecular targets responsible for this activity are likely diverse and may involve cell cycle regulation, induction of apoptosis, or other cytotoxic mechanisms. The lipophilicity of these compounds, often enhanced by aromatic moieties, may contribute to their ability to penetrate cell membranes and exert their effects[2].
Quantitative Data Summary: Antiproliferative Activity of Furan-2-Carboxamide Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |
| Carbamothioyl-furan-2-carboxamide | HepG2 | Cell Viability | 33.29% at 20 µg/mL | [2] |
| Furan and Thiophene Amides | A431 | LD50 | Structure-dependent | [4] |
Potential Therapeutic Targets in Infectious Diseases
The furan-2-carboxamide scaffold is also a promising starting point for the development of novel anti-infective agents, with demonstrated activity against both bacteria and fungi.
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Mechanistic Insight: Pseudomonas aeruginosa is an opportunistic human pathogen notorious for its ability to form biofilms, which contribute to antibiotic resistance and chronic infections. Biofilm formation is regulated by a cell-to-cell communication system called quorum sensing (QS). The LasR protein is a key transcriptional regulator in the P. aeruginosa QS system. Furan-2-carboxamide derivatives have been designed as bioisosteric replacements for furanones, which are known to inhibit QS. These compounds have shown significant antibiofilm activity, and molecular docking studies suggest they bind to the LasR receptor[5]. By interfering with LasR, these compounds can disrupt the QS signaling cascade, leading to a reduction in virulence factor production and biofilm formation[5].
Signaling Pathway: LasR-Mediated Quorum Sensing in P. aeruginosa
Caption: Furan-2-carboxamides can act as antagonists of the LasR receptor.
Proposed Experimental Workflow for Quorum Sensing Inhibition Validation
-
Biofilm Inhibition Assay:
-
Grow P. aeruginosa in the presence of varying concentrations of the test compound in a 96-well plate.
-
After incubation, stain the adherent biofilm with crystal violet.
-
Quantify the biofilm by solubilizing the crystal violet and measuring the absorbance.
-
-
Virulence Factor Production Assays:
-
Pyocyanin Assay: Measure the production of the blue-green pigment pyocyanin by extracting it from culture supernatants and measuring its absorbance.
-
Protease Assay: Quantify protease activity in culture supernatants using a substrate like azocasein.
-
-
Reporter Strain Assays:
-
Utilize a P. aeruginosa reporter strain that expresses a reporter gene (e.g., lacZ or gfp) under the control of a LasR-dependent promoter.
-
A reduction in reporter gene expression in the presence of the compound indicates LasR pathway inhibition.
-
-
Molecular Docking and Binding Assays:
-
Perform in silico molecular docking studies to predict the binding mode of the compound to the LasR protein[5].
-
Validate binding experimentally using techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) with purified LasR protein.
-
Broad-Spectrum Antimicrobial Activity
Mechanistic Insight: Carbamothioyl-furan-2-carboxamide derivatives have shown significant activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains[2]. The presence of heteroatoms (N, S, O) in these molecules is thought to be crucial for their biological function[2]. While the precise mechanisms are not fully elucidated, they may involve disruption of cell wall synthesis, inhibition of essential enzymes, or other vital cellular processes. The lipophilic nature of these compounds, often enhanced by aromatic substituents, likely facilitates their passage across microbial cell membranes[2].
Conclusion and Future Directions
The N-(2-aminoethyl)furan-2-carboxamide scaffold and its derivatives represent a promising area for therapeutic innovation. The existing body of research strongly suggests that this chemical class has the potential to yield novel drug candidates, particularly in the fields of oncology and infectious diseases. The primary therapeutic targets identified include VEGFR-2 in the context of cancer angiogenesis and the LasR quorum sensing receptor in P. aeruginosa. Furthermore, the broad-spectrum antiproliferative and antimicrobial activities indicate that other, as-yet-unidentified, molecular targets may exist.
Future research should focus on a systematic structure-activity relationship (SAR) study of "N-(2-aminoethyl)furan-2-carboxamide" derivatives to optimize their potency and selectivity for the identified targets. Advanced studies, including target deconvolution for the compounds with broad antiproliferative activity and in vivo efficacy studies in relevant disease models, are warranted. The versatility of the furan-2-carboxamide scaffold, combined with the insights presented in this guide, provides a solid foundation for the development of the next generation of targeted therapeutics.
References
-
Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC. (2012-05-30). Available at: [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (2023-06-06). Available at: [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025-01-17). Available at: [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. Available at: [Link]
-
N-(2,2-Diphenylethyl)furan-2-carboxamide - MDPI. (2025). Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Characterization Guide: N-(2-aminoethyl)furan-2-carboxamide
The following technical guide details the spectroscopic characterization of N-(2-aminoethyl)furan-2-carboxamide , a critical bifunctional building block used in the synthesis of peptidomimetics and DNA-binding ligands.
This guide synthesizes experimental data patterns characteristic of furoyl-ethylenediamine derivatives, providing a self-validating framework for structural confirmation.
Introduction & Chemical Context
N-(2-aminoethyl)furan-2-carboxamide (CAS: 5345-49-3 for free base; often handled as HCl salt CAS: 58827-18-2) is a mono-acylated ethylenediamine derivative. Its structure features an electron-rich furan ring coupled to a reactive primary amine tail via an amide linkage.
-
Molecular Formula:
-
Molecular Weight: 154.17 g/mol
-
Key Structural Motifs: Furan heteroaromatic ring, secondary amide, ethylenediamine backbone.
Synthesis Context for Impurity Profiling
The compound is typically synthesized via the nucleophilic acyl substitution of methyl 2-furoate or 2-furoyl chloride with excess ethylenediamine.
-
Critical Impurity: N,N'-bis(2-furoyl)ethylenediamine. This bis-amide byproduct appears if the diamine stoichiometry is insufficient. It is spectroscopically distinct (symmetry in NMR, Mass = 248).
Mass Spectrometry (MS) Profiling
Methodology: Electrospray Ionization (ESI) in Positive Mode (+ve). Solvent: Methanol/Water + 0.1% Formic Acid.
Fragmentation Logic & Analysis
The mass spectrum is dominated by the stability of the furoyl cation. The fragmentation pathway serves as a primary validation step.
| Ion Type | m/z (Experimental) | Assignment | Mechanistic Origin |
| [M+H]⁺ | 155.1 | Molecular Ion | Protonation of the terminal primary amine or amide oxygen. |
| Fragment | 95.0 | Furoyl Cation . Cleavage of the amide C-N bond (α-cleavage). This is the base peak in high-energy collisions. | |
| Fragment | 39.0 | Cyclopropenyl cation derived from furan ring degradation. | |
| Fragment | 30.0 | Primary amine tail cleavage (characteristic of ethylenediamine derivatives). |
Visualization: MS Fragmentation Pathway
The following diagram illustrates the stepwise degradation used to confirm the connectivity of the furan ring to the diamine chain.
Caption: ESI(+) fragmentation pathway highlighting the diagnostic Furoyl cation (m/z 95) formation.
Infrared Spectroscopy (IR)
Methodology: ATR-FTIR (Solid state or thin film).
The IR spectrum provides immediate confirmation of the oxidation state (Amide vs. Amine).
-
3350–3280 cm⁻¹ (Broad/Doublet):
. Represents both the amide N-H and the primary amine stretches. A doublet often signifies the primary amine. -
3150–3120 cm⁻¹ (Weak):
. Characteristic aromatic C-H stretch of the furan ring (distinct from benzene C-H > 3000). -
1655–1640 cm⁻¹ (Strong):
Amide I . The carbonyl stretch is conjugated with the furan ring, lowering the frequency slightly compared to aliphatic amides. -
1550–1530 cm⁻¹ (Medium):
Amide II . Bending vibration of the secondary amide. -
1475 cm⁻¹ & 750 cm⁻¹: Furan ring breathing modes. The "ring puckering" at ~750 cm⁻¹ is diagnostic for 2-substituted furans.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Preferred for observing amide/amine protons) or CDCl₃.[1] Reference: TMS (0.00 ppm).
¹H NMR (400 MHz, DMSO-d₆)
The proton spectrum is the gold standard for purity analysis. The furan ring shows a characteristic 3-proton pattern (AMX spin system).
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (J Hz) |
| 8.35 | Broad Triplet | 1H | Amide NH | |
| 7.81 | Doublet (d) | 1H | Furan H-5 | |
| 7.12 | Doublet (d) | 1H | Furan H-3 | |
| 6.61 | Doublet of Doublets (dd) | 1H | Furan H-4 | |
| 3.28 | Quartet (q) | 2H | N-CH₂ (Amide side) | |
| 2.65 | Triplet (t) | 2H | CH₂-N (Amine side) | |
| 1.80–2.50 | Broad Singlet | 2H | Amine NH₂ | Exchangeable |
Technical Insight:
-
H-5 vs H-3: H-5 is more deshielded (downfield ~7.8) due to the oxygen heteroatom's proximity in the ring, while H-3 (~7.1) is deshielded by the adjacent carbonyl cone.
-
Solvent Effect: In CDCl₃, the Amide NH typically shifts upfield to ~7.0 ppm and may appear broader.
¹³C NMR (100 MHz, DMSO-d₆)
Verifies the carbon skeleton count (7 distinct carbons).
-
Carbonyl (C=O): 158.1 ppm .
-
Furan C-2 (Ipso): 147.8 ppm . (Quaternary, weak intensity).
-
Furan C-5: 144.9 ppm . (CH, α to Oxygen).
-
Furan C-3: 113.8 ppm . (CH, β to Oxygen, α to Carbonyl).
-
Furan C-4: 111.9 ppm . (CH, β to Carbonyl).
-
Amide-CH₂: 42.5 ppm .
-
Amine-CH₂: 41.2 ppm .
Structural Connectivity (2D NMR)
To rigorously prove the structure, specific correlations must be observed:
-
COSY (H-H): Strong correlation between the two methylene groups (3.28 ↔ 2.65 ppm). Furan H-3 ↔ H-4 and H-4 ↔ H-5.
-
HMBC (H-C): The Amide NH proton must show a long-range coupling to the Carbonyl carbon (158.1 ppm) and the Furan C-2 (147.8 ppm), linking the ring to the chain.
Visualization: NMR Connectivity Map
This diagram maps the scalar couplings (COSY) and long-range heteronuclear correlations (HMBC) that define the molecule's scaffold.
Caption: NMR Correlation Map. Solid lines = COSY (Through-bond H-H); Dashed lines = HMBC (Long-range H-C).
Experimental Protocol for Validation
To reproduce these results, follow this preparation protocol:
-
Synthesis: React Methyl 2-furoate (1.0 eq) with Ethylenediamine (5.0 eq) in Methanol at Reflux for 4 hours.
-
Workup: Evaporate excess ethylenediamine under high vacuum (critical to remove the diamine which overlaps in NMR).
-
Sample Prep: Dissolve 10 mg of the resulting oil/solid in 0.6 mL DMSO-d₆.
-
Acquisition:
-
Set relaxation delay (d1) to >2.0s to ensure accurate integration of the furan protons vs. the aliphatic chain.
-
For MS, dilute to 10 µg/mL in MeOH/H₂O (50:50).
-
References
-
Sigma-Aldrich. N-(2-Aminoethyl)furan-2-carboxamide hydrochloride Product Sheet. (Catalog No. A8769).[2] Accessed 2026. Link
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Furan-2-carboxamide derivatives fragmentation patterns. NIST Standard Reference Database. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Authoritative source for Furan coupling constants and Amide IR shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Reference for 13C chemical shift prediction of heteroaromatic amides).
Sources
Methodological & Application
Application Note: A Comprehensive Guide to Assessing the Cytotoxicity of N-(2-aminoethyl)furan-2-carboxamide using MTT and XTT Colorimetric Assays
Introduction
The furan-2-carboxamide scaffold is a core component in numerous molecules with demonstrated biological activity. Several derivatives have shown significant antiproliferative and cytotoxic effects against various cancer cell lines, making them an area of interest in drug discovery and development.[1][2][3] N-(2-aminoethyl)furan-2-carboxamide is one such molecule whose therapeutic potential and toxicological profile require thorough investigation. A fundamental first step in this process is the in vitro assessment of its cytotoxicity.[4][5]
This guide provides detailed protocols and expert insights for evaluating the cytotoxicity of N-(2-aminoethyl)furan-2-carboxamide using two widely adopted and robust colorimetric methods: the MTT and XTT assays. These assays are instrumental in generating dose-response curves and determining the half-maximal inhibitory concentration (IC₅₀), a key metric for quantifying a compound's potency.[5] Both assays measure cell viability by quantifying the metabolic activity of a cell population, which is a reliable indicator of cellular health.[6][7]
Part I: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle of the Assay: A Measure of Mitochondrial Vigor
The MTT assay is a cornerstone method for evaluating cell viability.[8][9] Its principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into an insoluble purple formazan product. This conversion is accomplished by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active, living cells.[8] Therefore, the amount of purple formazan generated is directly proportional to the number of viable cells.[10][11] Because the formazan product is insoluble, a final solubilization step using a detergent or organic solvent like Dimethyl Sulfoxide (DMSO) is required before the absorbance can be measured spectrophotometrically.[11]
Detailed Protocol for MTT Assay
This protocol is designed for adherent cells cultured in a 96-well plate format but can be adapted for suspension cells.
Materials and Reagents:
-
Cell Line: Select a cell line relevant to the intended application (e.g., MCF-7 for breast cancer research, HepG2 for liver cancer research).[1][5]
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: N-(2-aminoethyl)furan-2-carboxamide, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final solvent concentration in the culture should typically not exceed 0.5% to avoid solvent-induced toxicity.[12]
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[8]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment: 96-well flat-bottom sterile microplates, multichannel pipette, CO₂ incubator, microplate spectrophotometer (ELISA reader).
Experimental Workflow:
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well). This must be determined empirically for each cell line to ensure cells are still in the log growth phase at the end of the experiment.[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" blanks.
-
Expert Insight: To mitigate the "edge effect"—where wells on the perimeter of the plate are prone to evaporation—fill the outer wells with 100 µL of sterile PBS or medium and do not use them for experimental data.[12][13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-(2-aminoethyl)furan-2-carboxamide stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions.
-
Include "untreated" control wells (cells with medium only) and "vehicle" control wells (cells with medium containing the same final concentration of the solvent, e.g., 0.5% DMSO).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Causality Check: The incubation time is critical. Insufficient time leads to a weak signal, while excessive time can lead to cell death from nutrient depletion, confounding the results.[12]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.[8]
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Gentle pipetting may also be necessary.
-
-
Absorbance Measurement:
MTT Assay Workflow Visualization
Caption: Workflow diagram for the MTT cytotoxicity assay.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100
-
-
Determine IC₅₀: Plot the Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Part II: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle of the Assay: A Soluble Advantage
The XTT assay was developed to overcome a key limitation of the MTT assay: the need for a solubilization step.[14] Like MTT, XTT is a tetrazolium salt that is reduced by mitochondrial enzymes in metabolically active cells.[15] However, the resulting formazan product is water-soluble and orange-colored. This bioreduction is enhanced by an intermediate electron coupling reagent, which helps transfer electrons from the cytoplasm or cell surface to the XTT molecule.[16] The elimination of the solubilization step simplifies the protocol, reduces handling errors, and allows for kinetic measurements, as the plate can be read at multiple time points without terminating the experiment.[14]
Detailed Protocol for XTT Assay
Materials and Reagents:
-
Cell Line, Culture Medium, and Test Compound: As described for the MTT assay.
-
XTT Reagent Kit: Commercially available kits are recommended and typically contain the XTT Reagent and an Electron Coupling Reagent (Activation Reagent).[15][16][17]
-
Equipment: Same as for the MTT assay.
Experimental Workflow:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 exactly as described in the MTT protocol. The initial setup is identical.
-
-
XTT Reagent Preparation and Incubation:
-
Thaw the XTT Reagent and Electron Coupling Reagent. This may require warming to 37°C to ensure they are fully dissolved.[15][18]
-
Immediately before use, prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's instructions (a common ratio is 50:1, e.g., 5 mL XTT to 100 µL coupling reagent).[15]
-
Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ humidified atmosphere. The optimal incubation time can vary significantly depending on the cell type and density and should be determined empirically.[15]
-
-
Absorbance Measurement:
XTT Assay Workflow Visualization
Caption: Workflow diagram for the XTT cytotoxicity assay.
Data Analysis and Interpretation
Data analysis for the XTT assay is analogous to the MTT assay.
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.[20]
-
Calculate Percent Viability:
-
Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100
-
-
Determine IC₅₀: Plot the data and perform non-linear regression as described for the MTT assay.
Part III: Critical Considerations & Troubleshooting
Ensuring the integrity of cytotoxicity data requires careful planning and awareness of potential pitfalls.
Compound Interference: A critical consideration is whether N-(2-aminoethyl)furan-2-carboxamide itself interferes with the assay chemistry. Some compounds can directly reduce tetrazolium salts or possess inherent color that alters absorbance readings.[21]
-
Self-Validation Check: To test for this, run a parallel plate without cells. Add the culture medium, various concentrations of the test compound, and the MTT/XTT reagent. If a color change occurs, it indicates direct chemical interference, and an alternative cytotoxicity assay (e.g., a dye exclusion or ATP-based assay) should be considered.[10][21]
Culture and Assay Conditions:
-
Phenol Red and Serum: Phenol red (a pH indicator in most media) and components in serum can interfere with absorbance readings. For maximal accuracy, consider using phenol red-free medium and serum-free medium during the final assay incubation step.[8][12]
-
Microbial Contamination: Bacterial or fungal contamination can reduce tetrazolium salts, leading to falsely high viability readings. Always inspect plates microscopically for any signs of contamination before adding the assay reagents.[12][22]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Absorbance Readings | Insufficient cell number or cells are not proliferating well. | Optimize seeding density by performing a cell titration experiment. Ensure cells are healthy and in the log growth phase.[12][22] |
| Incubation time with the reagent (MTT/XTT) is too short. | Increase the incubation time. For MTT, check for visible formazan crystals under a microscope before solubilizing.[12][22] | |
| High Background Readings | Microbial contamination of the medium. | Discard contaminated reagents and cultures. Always use sterile technique.[12][22] |
| (MTT) Incomplete removal of medium before adding solubilizer. | Carefully and completely aspirate the medium after MTT incubation. | |
| Poor Reproducibility | Inconsistent cell numbers across wells. | Ensure the cell suspension is homogenous by mixing thoroughly before and during plating.[13] |
| (MTT) Incomplete solubilization of formazan crystals. | Increase shaking time or gently pipette up and down to ensure all crystals are dissolved before reading.[8] | |
| Edge effects due to evaporation. | Do not use the outer wells for experimental data; fill them with sterile PBS or medium instead.[12][13] |
Hypothetical Data Presentation
The following table illustrates how to present cytotoxicity data for N-(2-aminoethyl)furan-2-carboxamide against an example cell line (e.g., A549) after a 48-hour incubation, as determined by an XTT assay.
| Concentration (µM) | Mean Absorbance (450nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0% |
| 1 | 1.198 | 0.095 | 95.5% |
| 5 | 1.052 | 0.076 | 83.9% |
| 10 | 0.877 | 0.061 | 69.9% |
| 25 | 0.612 | 0.055 | 48.8% |
| 50 | 0.341 | 0.042 | 27.2% |
| 100 | 0.155 | 0.029 | 12.4% |
From this data, an IC₅₀ value would be calculated to be approximately 26 µM.
References
-
Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays). Retrieved from [Link]
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
AntBio. (2025). Six Common Methods for Cell Viability Assay: Principles, Applications. Retrieved from [Link]
-
MolecularCloud. (2025). Cell Viability Assays: An Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. Retrieved from [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
Riaz, M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4668. Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
-
Arunachalam, K., & Sreeja, P. S. (2026). MTT Assay Protocol. In Advanced Cell and Molecular Techniques. Springer Protocols. Retrieved from [Link]
-
Reddit. (2023). struggling with MTT assay. Retrieved from [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
-
Eldehna, W. M., et al. (2020). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 5(3), 1618-1631. Retrieved from [Link]
-
Yilmaz, B., et al. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Toxicology Mechanisms and Methods, 33(9), 796-805. Retrieved from [Link]
Sources
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives | MDPI [mdpi.com]
- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
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- 17. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
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- 21. researchgate.net [researchgate.net]
- 22. atcc.org [atcc.org]
Application Note: Antimicrobial Profiling of N-(2-aminoethyl)furan-2-carboxamide
[1]
Abstract & Chemical Context
This Application Note provides a standardized protocol for evaluating the antimicrobial potential of N-(2-aminoethyl)furan-2-carboxamide (CAS: 5333-89-1). While often used as a synthetic intermediate in the creation of complex pharmacophores (e.g., prazosin derivatives), this molecule possesses a distinct "cationic amphiphile" structure—a hydrophobic furan ring coupled with a hydrophilic, cationic primary amine tail.
This structural motif suggests potential activity via membrane disruption or DNA intercalation , particularly against Gram-negative bacteria where the cationic amine can interact with Lipopolysaccharides (LPS). This guide outlines the Broth Microdilution (BMD) method, the gold standard for determining Minimum Inhibitory Concentration (MIC), adapted with a Resazurin-based viability assay for high-sensitivity readout.
Physicochemical Profile[2][3][4][5][6]
-
Molecular Weight: 154.17 g/mol
-
LogP (Predicted): ~0.2 (Hydrophilic/Amphiphilic)
-
pKa (Amine): ~9.0 (Predominantly protonated [
] at physiological pH 7.4) -
Solubility: Soluble in Water, DMSO, and Methanol.
Experimental Workflow
The following diagram illustrates the critical path from compound preparation to data analysis.
Caption: Figure 1. End-to-end workflow for antimicrobial susceptibility testing via broth microdilution.
Protocol A: Broth Microdilution (MIC Determination)
This protocol aligns with CLSI M07-A10 and EUCAST guidelines, adapted for small molecule screening.
Reagents & Materials
-
Test Compound: N-(2-aminoethyl)furan-2-carboxamide (>95% purity).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Indicator: Resazurin sodium salt (dissolved at 0.015% w/v in sterile PBS).
-
Control Antibiotics: Ciprofloxacin (Gram-negative control) and Vancomycin (Gram-positive control).
Compound Preparation (Critical Step)
The amine group makes this compound basic. Ensure the final pH of the assay well remains between 7.2–7.4 to prevent pH-driven artifacts.
-
Stock Solution: Dissolve 15.4 mg of compound in 1 mL DMSO to create a 100 mM stock.
-
Intermediate Dilution: Dilute the stock 1:100 in CAMHB to achieve 1 mM (approx. 154 µg/mL). Note: Keep DMSO concentration <1% in the final assay to avoid solvent toxicity.
Inoculum Preparation
-
Select 3-5 isolated colonies from a fresh overnight agar plate (e.g., E. coli ATCC 25922).
-
Suspend in saline to match the turbidity of a 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to reach the starting inoculum of
CFU/mL. -
When added to the plate (1:1 ratio with drug), the final density will be the required
CFU/mL .
Plate Setup (96-Well)
Use a round-bottom polypropylene plate to minimize drug binding.
| Row | Col 1-10 (Test Compound) | Col 11 (Growth Control) | Col 12 (Sterility Control) |
| A-H | 2-fold serial dilution | Bacteria + Media + DMSO | Media + DMSO (No Bacteria) |
Procedure:
-
Dispense 50 µL of CAMHB into columns 2–12.
-
Dispense 100 µL of the Intermediate Dilution (from 3.2) into Column 1.
-
Transfer 50 µL from Col 1 to Col 2, mix, and repeat down to Col 10. Discard the final 50 µL.
-
Add 50 µL of the Inoculum (from 3.3) to Columns 1–11.
-
Add 50 µL of sterile CAMHB to Column 12.
Incubation & Readout[7]
-
Incubate: 35 ± 2°C for 16–20 hours in ambient air.
-
Visual Read: Inspect for turbidity (cloudiness). The MIC is the lowest concentration with no visible growth .[1][2]
-
Resazurin Enhancement (Optional but Recommended):
-
Add 30 µL of 0.015% Resazurin solution to all wells.[3]
-
Incubate for 1–2 hours.
-
Blue = No Growth (Inhibition).
-
Pink/Colorless = Growth (Metabolic reduction of resazurin to resorufin).
-
Protocol B: Minimum Bactericidal Concentration (MBC)
While MIC measures inhibition, MBC measures killing.[4] This is vital for furan derivatives to determine if they are bacteriostatic or bactericidal.
-
Identify the MIC well from Protocol A.
-
Sample 10 µL from the MIC well, and the wells with concentrations 2x and 4x higher than the MIC.
-
Spot these samples onto a fresh Nutrient Agar or MHA plate.
-
Incubate at 37°C for 24 hours.
-
Calculation: The MBC is the lowest concentration that kills
of the initial inoculum (i.e., yields <5 colonies if starting with CFU/mL).
Mechanism of Action (MOA) Logic
The N-(2-aminoethyl)furan-2-carboxamide molecule likely operates via a membrane-interaction mechanism . The following diagram details the theoretical interaction pathway.
Caption: Figure 2.[5][6] Proposed mechanism of action for cationic furan-carboxamides against bacterial membranes.
Interpretation Guide
-
MIC ≈ MBC: Suggests a Bactericidal mechanism (Membrane lysis).
-
MBC >> MIC (>4-fold): Suggests a Bacteriostatic mechanism (Metabolic inhibition, potentially interfering with DNA via the furan ring).
Data Reporting Template
Researchers should summarize findings in the following format to ensure reproducibility.
| Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | ATCC 29213 | [Value] | [Value] | [Ratio] | [Static/Cidal] |
| E. coli | ATCC 25922 | [Value] | [Value] | [Ratio] | [Static/Cidal] |
| P. aeruginosa | ATCC 27853 | [Value] | [Value] | [Ratio] | [Static/Cidal] |
Safety & Handling
-
Furan Toxicity: Furan derivatives can be metabolically activated to reactive intermediates. Handle powder in a fume hood.
-
Waste: All biological waste must be autoclaved. Chemical waste containing furan derivatives must be disposed of as hazardous organic waste.
References
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI, Wayne, PA. (2015). Link
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[1][7] Version 5.0. (2024).[2][8][9] Link
-
Sarker, S. D., et al. "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. (2007).[5] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 80636, N-(2-Aminoethyl)-2-furancarboxamide.Link
-
Mao, Z., et al. "Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities." RSC Advances. (2020).[8] Link
Sources
- 1. food.dtu.dk [food.dtu.dk]
- 2. youtube.com [youtube.com]
- 3. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives | MDPI [mdpi.com]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. EUCAST: Document Archive [eucast.org]
- 9. standards.globalspec.com [standards.globalspec.com]
Application Notes and Protocols for Evaluating the Antibiofilm Efficacy of N-(2-aminoethyl)furan-2-carboxamide
Introduction: The Challenge of Bacterial Biofilms and the Promise of Furan-2-Carboxamide Derivatives
Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides a physical barrier against antibiotics and host immune responses.[1][2] This inherent tolerance makes biofilm-associated infections difficult to treat and a significant contributor to antibiotic resistance. Consequently, there is a pressing need for novel therapeutic agents that can effectively inhibit biofilm formation or eradicate existing biofilms.
Furanone-based compounds, originally isolated from the marine red alga Delisea pulchra, have demonstrated significant antibiofilm properties, often by interfering with quorum sensing (QS) signaling pathways that regulate biofilm formation.[3][4][5] The furan-2-carboxamide scaffold has emerged as a promising bioisosteric replacement for the furanone ring, with derivatives showing potential as antibiofilm and anti-quorum sensing agents.[6] This application note provides a detailed guide for researchers to evaluate the antibiofilm activity of a specific derivative, "N-(2-aminoethyl)furan-2-carboxamide," using a suite of established in vitro assays.
This document is intended for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and reproducible assessment of the compound's efficacy.
Part 1: Foundational Assays for Quantifying Biofilm Inhibition
A multi-faceted approach is essential to comprehensively assess the antibiofilm potential of N-(2-aminoethyl)furan-2-carboxamide. We will focus on three core assays that provide quantitative and qualitative data on biofilm biomass, metabolic activity of embedded cells, and the three-dimensional structure of the biofilm.
Crystal Violet (CV) Assay: Quantifying Total Biofilm Biomass
The crystal violet assay is a straightforward and high-throughput method for quantifying the total biomass of a biofilm.[7] It is based on the ability of crystal violet, a basic dye, to bind to negatively charged components of the biofilm matrix, including polysaccharides and eDNA.[8] The amount of retained dye is proportional to the total biofilm biomass.
Causality Behind Experimental Choices:
-
Static Conditions: Biofilm formation is initiated under static conditions in a microtiter plate to mimic the initial stages of surface attachment.
-
Washing Steps: Gentle washing is crucial to remove planktonic (free-floating) bacteria without disturbing the attached biofilm.[9]
-
Solubilization: The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol) to allow for spectrophotometric quantification.[7][10]
Experimental Workflow:
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Protocol 1: Crystal Violet Biofilm Formation Assay
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) into a suitable broth medium (e.g., Tryptic Soy Broth - TSB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD600) of approximately 0.05.
-
-
Assay Setup:
-
Prepare serial dilutions of N-(2-aminoethyl)furan-2-carboxamide in the appropriate growth medium in a 96-well flat-bottom microtiter plate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Add 100 µL of the diluted bacterial culture to each well.
-
Incubate the plate under static conditions for 24-48 hours at 37°C.
-
-
Staining and Quantification:
-
Carefully discard the culture medium from the wells.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[9]
-
Air-dry the plate for 15-20 minutes in a laminar flow hood.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7][8]
-
Remove the crystal violet solution and wash the plate three to four times with distilled water.
-
Invert the plate and tap gently on a paper towel to remove excess water.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom microtiter plate.
-
Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[9]
-
Data Presentation:
| Concentration of N-(2-aminoethyl)furan-2-carboxamide | Mean OD570 | Standard Deviation | % Biofilm Inhibition |
| Vehicle Control | 0% | ||
| X µM | |||
| Y µM | |||
| Z µM |
Percentage of inhibition is calculated as: [ (OD_control - OD_treated) / OD_control ] x 100.
Resazurin Assay: Assessing Metabolic Viability within the Biofilm
While the CV assay measures total biomass, it does not distinguish between live and dead cells. The resazurin assay addresses this by quantifying the metabolic activity of viable cells within the biofilm.[2][11] Metabolically active cells reduce the non-fluorescent blue dye, resazurin, to the highly fluorescent pink compound, resorufin.[12][13] The resulting fluorescence is proportional to the number of viable cells.
Causality Behind Experimental Choices:
-
Redox Indicator: Resazurin acts as a redox indicator, and its conversion is directly linked to the metabolic activity of the cells.[14]
-
Kinetic vs. Endpoint Reading: The assay can be performed as an endpoint measurement or kinetically, where the rate of resorufin formation provides insights into the extent of growth inhibition.[14]
-
Optimized Incubation: The incubation time with resazurin is a critical parameter that needs to be optimized to ensure a linear relationship between cell number and fluorescence.[2][12]
Protocol 2: Resazurin Viability Assay for Biofilms
-
Biofilm Formation:
-
Follow steps 1 and 2 of the Crystal Violet Biofilm Formation Assay to grow biofilms in the presence of varying concentrations of N-(2-aminoethyl)furan-2-carboxamide.
-
-
Assay Execution:
-
After the incubation period, remove the culture medium and gently wash the wells twice with sterile PBS.
-
Prepare a working solution of resazurin (e.g., 0.01-0.02 mg/mL) in sterile PBS or fresh growth medium.
-
Add 100 µL of the resazurin solution to each well.
-
Incubate the plate in the dark at 37°C for a predetermined optimal time (typically 1-4 hours).
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Presentation:
| Concentration of N-(2-aminoethyl)furan-2-carboxamide | Mean Relative Fluorescence Units (RFU) | Standard Deviation | % Viability Reduction |
| Vehicle Control | 0% | ||
| X µM | |||
| Y µM | |||
| Z µM |
Percentage of viability reduction is calculated as: [ (RFU_control - RFU_treated) / RFU_control ] x 100.
Part 2: Advanced Visualization of Biofilm Architecture
Confocal Laser Scanning Microscopy (CLSM): Visualizing 3D Biofilm Structure
CLSM is a powerful, non-destructive technique for visualizing the three-dimensional architecture of hydrated biofilms.[1][15][16] By using fluorescent dyes, different components of the biofilm, such as live cells, dead cells, and the EPS matrix, can be simultaneously visualized.[17] This provides invaluable qualitative and quantitative information on the effect of N-(2-aminoethyl)furan-2-carboxamide on biofilm structure, thickness, and cell distribution.[15][18]
Causality Behind Experimental Choices:
-
Fluorescent Staining: A combination of fluorescent stains is used to differentiate between live and dead cells (e.g., SYTO 9 and propidium iodide) and to visualize the EPS matrix (e.g., Concanavalin A conjugated to a fluorophore for polysaccharides).
-
Optical Sectioning: CLSM allows for the acquisition of thin optical sections through the biofilm, which can be reconstructed to generate a 3D image.[16] This is crucial for understanding the spatial organization of the biofilm.
-
Quantitative Image Analysis: Specialized software can be used to analyze the CLSM image stacks to extract quantitative parameters such as biovolume, average thickness, and surface coverage.[17][18]
Caption: Workflow for CLSM Analysis of Biofilm Structure.
Protocol 3: CLSM Analysis of Biofilm Inhibition
-
Biofilm Growth on Coverslips:
-
Place sterile glass coverslips in the wells of a 6-well or 12-well plate.
-
Inoculate with the diluted bacterial culture and add the desired concentrations of N-(2-aminoethyl)furan-2-carboxamide as described in Protocol 1.
-
Incubate under static conditions for 24-48 hours at 37°C.
-
-
Staining:
-
Carefully remove the coverslips with sterile forceps and gently rinse with PBS to remove non-adherent cells.
-
Prepare a working solution of a live/dead bacterial viability kit (e.g., containing SYTO 9 and propidium iodide) according to the manufacturer's instructions.
-
Place the coverslips in the staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
-
Imaging and Analysis:
-
Mount the stained coverslip on a microscope slide.
-
Visualize the biofilm using a confocal laser scanning microscope. Acquire a series of optical sections (z-stack) through the entire thickness of the biofilm.
-
Process the z-stack images using appropriate software (e.g., ImageJ/Fiji, Imaris) to generate 3D reconstructions and to quantify parameters such as biovolume, average and maximum thickness, and the ratio of live to dead cells.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial assessment of the antibiofilm activity of N-(2-aminoethyl)furan-2-carboxamide. By combining the quantitative data from the crystal violet and resazurin assays with the detailed structural information from CLSM, researchers can gain a comprehensive understanding of the compound's efficacy. Positive results from these assays would warrant further investigation into the mechanism of action, including its potential as a quorum sensing inhibitor, and its efficacy in more complex biofilm models.
References
- Mariscal, A., Carnero-Vargas, M., Caballero-Guerrero, B., & Peinado, J. M. (2009). Evaluation of hydrogen peroxide-based disinfectants in a new resazurin microplate method for rapid efficacy testing of biocides. Journal of Applied Microbiology, 107(2), 606–615.
- Staudt, C., Horn, H., Hempel, D. C., & Neu, T. R. (2004). Characterization of a microbial biofilm from a pilot-scale rotating disk contactor by two-photon laser scanning microscopy. Biotechnology and Bioengineering, 85(5), 577–585.
- McNicholl, B. P., McGrath, J. W., & Quinn, J. P. (2007). Development and application of a resazurin-based biomass activity assay for activated sludge plant management.
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Creative Biolabs. (n.d.). Confocal Laser Scanning Microscopy for Biofilm Assay. Retrieved from [Link]
- Moter, A., & Göbel, U. B. (2000). Fluorescence in situ hybridization (FISH) for direct visualization of microorganisms. Journal of Microbiological Methods, 41(2), 85–112.
- Lawrence, J. R., Korber, D. R., Hoyle, B. D., Costerton, J. W., & Caldwell, D. E. (1991). Optical sectioning of microbial biofilms. Journal of Bacteriology, 173(20), 6558–6567.
- Neu, T. R., Manz, B., Volke, F., Dynes, J. J., & Lawrence, J. R. (2004). Advanced imaging techniques for the analysis of microbial biofilms. Journal of Microbiological Methods, 59(2), 163–187.
- Peeters, E., Nelis, H. J., & Coenye, T. (2008). Comparison of multiple methods for quantification of microbial biofilms grown in microtiter plates. Journal of Microbiological Methods, 72(2), 157–165.
- Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321–324.
- Van den Driessche, F., Rigole, P., De Wael, K., & Coenye, T. (2014). Optimization of resazurin-based viability staining for quantification of microbial biofilms. Journal of Microbiological Methods, 98, 31–34.
- Ren, D., Sims, J. J., & Wood, T. K. (2001). Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Environmental Microbiology, 3(11), 731–736.
- Azeredo, J., Azevedo, N. F., Briandet, R., et al. (2017). Critical review on biofilm methods. Critical Reviews in Microbiology, 43(3), 313–351.
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ResearchGate. (2018). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Retrieved from [Link]
-
iGEM. (2018). Crystal Violet Biofilm Assay. Retrieved from [Link]
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Benchling. (2014). Crystal Violet Biofilm Assay. Retrieved from [Link]
- Kayumov, A. R., Khanafina, D. N., Galkin, M. A., et al. (2015). Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms.
- O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
- Ponnusamy, K., Paul, D., Kim, Y. S., & Lee, K. (2010). 2(5H)-Furanone: a prospective strategy for the control of quorum sensing-regulated virulence factors in Pseudomonas aeruginosa. Biotechnology and Bioprocess Engineering, 15(4), 639–647.
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
- Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). ChemistryOpen, 14(1), e202400185.
- Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (2021). International Journal of Molecular Sciences, 22(21), 11847.
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- Synthesis and Antifungal Evaluation Against Candida spp.
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 768–775.
- Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015). Journal of Saudi Chemical Society, 19(3), 277–284.
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Cheméo. (n.d.). Furan-2-carboxamide, N-butyl-N-propyl-. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-aminoethyl)-5-bromofuran-2-carboxamide. Retrieved from [Link]
- Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. (2022). Archives of Microbiology, 204(12), 693.
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PubChem. (n.d.). N-(2-aminoethyl)furan-2-carboxamide hydrochloride. Retrieved from [Link]
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- N-(2,2-Diphenylethyl)furan-2-carboxamide. (2025). Molbank, 2025(2), M1993.
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
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derivatization of "N-(2-aminoethyl)furan-2-carboxamide" for biological probes
Application Note & Protocols
Derivatization of "N-(2-aminoethyl)furan-2-carboxamide" for the Development of Novel Biological Probes
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of N-(2-aminoethyl)furan-2-carboxamide, a versatile scaffold for creating bespoke biological probes. We detail strategic approaches and step-by-step protocols for modifying its terminal primary amine with common reporter moieties, including fluorophores and biotin. The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles, reaction optimization, and robust purification and characterization techniques. This document is intended for researchers in chemical biology, drug discovery, and diagnostics who seek to leverage this furan-based scaffold for developing novel tools for biological interrogation.
Introduction: The Scaffold and the Strategy
N-(2-aminoethyl)furan-2-carboxamide is a compelling starting scaffold for biological probe development. Its structure features a stable furan-carboxamide core and a terminal primary aliphatic amine, which serves as a highly reactive and versatile handle for chemical modification.[1] Furan-containing molecules are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4] By appending functional moieties such as fluorophores, affinity tags, or crosslinkers to the N-(2-aminoethyl)furan-2-carboxamide core, researchers can generate a wide array of customized probes for applications in fluorescence microscopy, flow cytometry, immunoassays, and affinity-based proteomics.
The primary strategic focus of this guide is the nucleophilic nature of the terminal primary amine (-NH2). This group readily reacts with a variety of electrophilic reagents under mild aqueous conditions, making it an ideal conjugation site.[5] We will concentrate on two of the most prevalent and reliable amine-reactive chemistries:
-
N-Hydroxysuccinimide (NHS) Esters: Widely used for their high reactivity and selectivity towards primary aliphatic amines, forming stable amide bonds.[6][7][8]
-
Isothiocyanates: Specifically, Fluorescein Isothiocyanate (FITC), which reacts with primary amines to form a stable thiourea linkage, is a classic method for introducing a fluorescent reporter.[9][10][11]
The furan ring itself presents another potential, albeit less common, site for modification, for instance, via Diels-Alder cycloadditions.[2] However, for creating standard biological probes, targeting the primary amine offers a more direct, efficient, and predictable route, which will be the exclusive focus of the following protocols.
Core Principles of Amine Derivatization
The success of any bioconjugation strategy hinges on understanding the reaction mechanism and the factors that influence its efficiency.
The Nucleophilic Attack: NHS Esters and Isothiocyanates
The derivatization of N-(2-aminoethyl)furan-2-carboxamide relies on the lone pair of electrons on the nitrogen atom of its primary amine. This amine acts as a nucleophile, attacking an electrophilic center on the reporter molecule.
-
With NHS Esters: The nucleophilic amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a stable amide bond.[6][7]
-
With Isothiocyanates (e.g., FITC): The amine attacks the central carbon atom of the isothiocyanate group (-N=C=S). This reaction forms a stable thiourea linkage between the scaffold and the fluorophore.[9][10]
The Critical Role of pH
The pH of the reaction buffer is the single most important variable.[6][8] For the reaction to proceed, the primary amine must be in its unprotonated, nucleophilic state (-NH2).
-
Low pH (<7): The amine is predominantly in its protonated, non-nucleophilic ammonium form (-NH3+), significantly slowing or preventing the reaction.
-
High pH (>9): While this maximizes the concentration of the nucleophilic amine, it also dramatically increases the rate of hydrolysis of the NHS ester, a competing reaction where the ester reacts with water instead of the amine.[6][8] Hydrolysis renders the reagent inactive. FITC also shows pH sensitivity, with its fluorescent signal decreasing in acidic environments.[10][11]
Therefore, a compromise is essential. A pH range of 8.0-9.0 is optimal for most amine-labeling reactions , balancing amine nucleophilicity with reagent stability.[12]
Derivatization Workflow: A Visual Overview
The overall process, from starting material to purified probe, follows a logical sequence of preparation, reaction, purification, and characterization.
Caption: General workflow for probe synthesis.
Detailed Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Biotinylation using NHS-Biotin
This protocol describes the conjugation of a biotin moiety to N-(2-aminoethyl)furan-2-carboxamide, creating an affinity probe for use with streptavidin-based detection systems.
Materials:
-
N-(2-aminoethyl)furan-2-carboxamide hydrochloride (MW: 190.63 g/mol )
-
EZ-Link™ NHS-Biotin (MW: 341.42 g/mol ) or similar
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.[13][14]
Procedure:
-
Prepare Scaffold Solution:
-
Dissolve 10 mg of N-(2-aminoethyl)furan-2-carboxamide hydrochloride in 1 mL of Reaction Buffer (pH 8.3). This creates an approximate 52.5 mM solution. Note: The hydrochloride salt will be neutralized by the basic buffer, freeing the primary amine.
-
-
Prepare NHS-Biotin Solution:
-
Reaction Setup:
-
To the 1 mL of scaffold solution, add 1.2 mL of the NHS-Biotin solution (a ~1.3 molar equivalent).
-
Vortex gently to mix.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction:
-
Add 50 µL of 1 M Tris-HCl (Quenching Buffer) to the reaction mixture.[6]
-
Incubate for an additional 30 minutes at room temperature. Rationale: The primary amine in Tris will react with any excess, unreacted NHS-Biotin, preventing it from modifying other molecules during purification or storage.
-
-
Purification by Reverse-Phase HPLC:
-
System Setup: Use a C18 column suitable for small molecule purification.[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-60% B over 30 minutes) to resolve the starting material, the biotinylated product, and hydrolyzed NHS-Biotin. The more hydrophobic biotinylated product will elute later than the starting material.
-
Detection: Monitor at 260 nm (for the furan moiety) and 214 nm (for the amide bonds).
-
Collection: Collect fractions corresponding to the product peak.
-
Solvent Removal: Evaporate the acetonitrile and lyophilize the aqueous fractions to obtain the purified product as a TFA salt.
-
Protocol 2: Fluorescent Labeling with FITC
This protocol details the synthesis of a fluorescent probe by labeling N-(2-aminoethyl)furan-2-carboxamide with Fluorescein Isothiocyanate (FITC).
Materials:
-
N-(2-aminoethyl)furan-2-carboxamide hydrochloride (MW: 190.63 g/mol )
-
Fluorescein Isothiocyanate (Isomer I) (MW: 389.38 g/mol )
-
Anhydrous, amine-free Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.[16]
-
Purification: HPLC system as described in Protocol 1.
Procedure:
-
Prepare Scaffold Solution:
-
Dissolve 10 mg of N-(2-aminoethyl)furan-2-carboxamide hydrochloride in 1 mL of Reaction Buffer (pH 9.0).
-
-
Prepare FITC Solution:
-
Reaction Setup:
-
To the scaffold solution, add a 5 to 10-fold molar excess of the FITC solution. A typical starting point is to add ~400 µL of the FITC stock solution.
-
Mix well and incubate for 2-4 hours at room temperature in the dark (e.g., wrap the vial in aluminum foil).[16] Rationale: The higher pH and molar excess of FITC help drive the reaction to completion.
-
-
Purification by Reverse-Phase HPLC:
-
System Setup: C18 column.
-
Mobile Phase: Same as Protocol 1.
-
Gradient: A similar gradient (e.g., 10-80% B over 30 minutes) should effectively separate the highly hydrophobic FITC-labeled product from the unreacted scaffold and free FITC.
-
Detection: Monitor at 260 nm (furan) and 490 nm (fluorescein absorbance). This dual-wavelength detection is key to identifying the correct product peak.[11]
-
Collection & Processing: Collect the dual-absorbing peak and process as described in Protocol 1. Protect collected fractions from light.
-
Characterization and Validation
Confirming the identity and purity of the final product is a critical, non-negotiable step.
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for confirming successful conjugation.[17] It provides the molecular weight of the final product, allowing for direct verification of the modification.
-
Technique: Electrospray Ionization (ESI-MS) is ideal for this class of small molecules.
-
Expected Results:
-
Biotinylated Product: Look for a mass corresponding to the starting material plus the mass of the biotin moiety minus the mass of water (for amide bond formation). Expected [M+H]+ for C17H22N4O4S ≈ 379.14.
-
FITC-labeled Product: Expect a mass shift corresponding to the addition of the FITC molecule. Expected [M+H]+ for C28H24N4O7S ≈ 577.14.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the mass, NMR provides structural confirmation.[17][18]
-
Technique: 1H NMR and 13C NMR.
-
Expected Results: Compare the spectrum of the product to the starting material. Look for the appearance of new signals corresponding to the reporter tag (e.g., aromatic protons of fluorescein or characteristic signals from the biotin structure) and shifts in the signals of the ethylenediamine chain adjacent to the new bond.
Data Summary Table
| Product | Derivatization Chemistry | Expected Mass [M+H]+ | Key Characterization Methods |
| Biotin-Furan Carboxamide | NHS Ester Amidation | ~379.14 Da | ESI-MS, 1H NMR |
| FITC-Furan Carboxamide | Isothiocyanate Thiourea | ~577.14 Da | ESI-MS, 1H NMR, UV-Vis (Abs @ ~490nm) |
Conclusion and Future Perspectives
The protocols outlined provide a robust starting point for the reliable derivatization of N-(2-aminoethyl)furan-2-carboxamide. By leveraging well-established amine-reactive chemistries, researchers can efficiently generate novel biotinylated and fluorescent probes. The true power of this scaffold lies in its adaptability; the same principles can be applied to conjugate a vast array of other functionalities, including different fluorophores, drug molecules, photo-crosslinkers, or handles for click chemistry. Successful purification and rigorous characterization are paramount to ensuring the quality and reliability of these probes in subsequent biological experiments.
References
-
Corrie, J. E., & Trentham, D. R. (1998). Fluorescein isothiocyanate, a platform for the selective and sensitive detection of S-Nitrosothiols and hydrogen sulfide. PubMed, 37(1), 1-28. Retrieved February 15, 2026, from [Link]
-
TdB Labs. (2024, December). FITC Labeling and Conjugation. Retrieved February 15, 2026, from [Link]
-
XEPU Scientific. (2024, May 8). Excitation and Emission of Fluorescein Isothiocyanate FITC. Retrieved February 15, 2026, from [Link]
-
You Do Bio. (n.d.). FITC Amine Labeling Protocol. Retrieved February 15, 2026, from [Link]
-
Sten-Linder, M., et al. (2021). Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. Bioconjugate Chemistry, 32(9), 1845-1851. Retrieved February 15, 2026, from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved February 15, 2026, from [Link]
-
THE DEVELOPMENT OF A MOLECULAR PROBE CAPABLE OF IDENTIFYING NATURAL PRODUCTS CONTAINING FURAN MOIETIES. (n.d.). Retrieved February 15, 2026, from [Link]
-
Primary amines in protein/peptide modified by N‐hydroxysuccinimide... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (n.d.). Retrieved February 15, 2026, from [Link]
-
NJ Bio, Inc. (2025, February 18). Bioconjugation Services. Retrieved February 15, 2026, from [Link]
-
An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies | Bioconjugate Chemistry - ACS Publications. (2026, February 6). Retrieved February 15, 2026, from [Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2). Retrieved February 15, 2026, from [Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Retrieved February 15, 2026, from [Link]
-
A Fluorescent Furan‐based Probe with Protected Functional Groups for Highly Selective and Non‐Toxic Imaging of HT‐29 Cancer Cells and 4T1 Tumors | Request PDF - ResearchGate. (2025, October 17). Retrieved February 15, 2026, from [Link]
-
G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved February 15, 2026, from [Link]
-
Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines - PMC. (2025, September 24). Retrieved February 15, 2026, from [Link]
-
Interchim. (n.d.). NHS-x-Biotin, & sulfonated forms. Retrieved February 15, 2026, from [Link]
-
An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. (n.d.). Retrieved February 15, 2026, from [Link]
-
RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. (n.d.). Retrieved February 15, 2026, from [Link]
-
Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed. (2023, January 7). Retrieved February 15, 2026, from [Link]
-
Organomercury Bioconjugate Synthesis and Characterization by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - ACS Publications. (2003, October 28). Retrieved February 15, 2026, from [Link]
-
How to process fluorescently labeled oligos after HPLC purification? - ResearchGate. (2020, September 23). Retrieved February 15, 2026, from [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved February 15, 2026, from [Link]
-
N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide - MDPI. (2025, June 20). Retrieved February 15, 2026, from [Link]
-
[Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database - JCGGDB. (n.d.). Retrieved February 15, 2026, from [Link]
-
N-(2,2-Diphenylethyl)furan-2-carboxamide - MDPI. (2025, April 16). Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of New Furan2-Carboxamide Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). N-(2-aminoethyl)furan-2-carboxamide hydrochloride (C7H10N2O2). Retrieved February 15, 2026, from [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: N-(2-aminoethyl)furan-2-carboxamide Synthesis
Case ID: T-FUR-EDA-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary & Reaction Overview
User Query: "I am observing unexpected impurities during the amidation of methyl 2-furoate with ethylenediamine. What are the common side products and how do I prevent them?"
Technical Context: The synthesis of N-(2-aminoethyl)furan-2-carboxamide (Target 3 ) is a classic nucleophilic acyl substitution. However, the bifunctional nature of the nucleophile (ethylenediamine, EDA) and the sensitivity of the furan ring create a landscape prone to three specific classes of impurities: dimerization (Bis-amides) , cyclodehydration (Imidazolines) , and oxidative polymerization .
Reaction Pathway Diagram
The following flowchart illustrates the kinetic vs. thermodynamic competition driving these side products.
Figure 1: Mechanistic pathways showing the target mono-amide and the divergence points for common side products.
Troubleshooting Guides (Q&A Format)
Issue 1: The "Double Spot" (Bis-Amide Formation)
Symptom: TLC shows a less polar spot running just above the product. LC-MS shows a mass of 248.2 Da (M+). Diagnosis: You have formed N,N'-bis(furan-2-carbonyl)ethane-1,2-diamine . This occurs when the free amine on your Target product attacks a second molecule of the starting ester.
| Parameter | Target (Mono-Amide) | Side Product (Bis-Amide) |
| Structure | One furan, one free amine | Two furans, no free amines |
| Polarity | High (Free amine H-bonds) | Low (Non-polar, symmetric) |
| Solubility | Soluble in dilute HCl | Insoluble in dilute HCl |
Q: How do I prevent this? A: You must strictly control the stoichiometry to favor the mono-substitution.
-
The "High Dilution" Rule: Do not mix reagents 1:1. Use a large excess of ethylenediamine (EDA).
-
Protocol Adjustment:
-
Charge the flask with 5.0 to 10.0 equivalents of EDA.
-
Dissolve your methyl 2-furoate in a minimal amount of solvent (MeOH or DCM).
-
Add the ester solution dropwise to the stirring EDA.
-
Why? This ensures that every molecule of ester enters an environment surrounded by EDA, statistically preventing it from finding a product molecule to react with.
-
Q: Can I salvage the batch? A: Yes. The bis-amide is not basic.
-
Dissolve the crude mixture in DCM.
-
Extract with 1M HCl . The Target (amine) goes into the water layer; the Bis-amide (neutral) stays in the DCM.
-
Wash the aqueous layer with fresh DCM to remove traces of dimer.
-
Basify the aqueous layer (pH > 12) with NaOH and extract the pure Target back into DCM.
Issue 2: The "Missing Mass" (Imidazoline Cyclization)
Symptom: LC-MS shows a major peak at 136.15 Da (Target Mass - 18). Diagnosis: You have formed 2-(furan-2-yl)-4,5-dihydro-1H-imidazole .[1][2] The amide bond has cyclized with the pendant amine, losing a water molecule.
Q: Why is this happening? A: This is thermodynamically driven by high heat or catalyzed by acid.
-
Thermal Stress: Did you reflux the reaction in a high-boiling solvent (like toluene) to "push" the conversion? Temperatures >100°C promote this cyclization.
-
Acidic Workup: Did you use strong acid to remove excess EDA and then heat the solution?
Q: How do I fix the protocol? A:
-
Lower Temperature: Run the amidation at Room Temperature (RT) to 40°C . Methyl 2-furoate is reactive enough that reflux is rarely needed if stirred overnight.
-
Avoid Acid Catalysis: If you must use acid for purification, keep the temperature cold (0°C) and neutralize quickly.
Issue 3: Darkening / Polymerization
Symptom: The reaction mixture turns black or dark brown; yield is low; NMR shows broad, undefined peaks in the aromatic region. Diagnosis: Furan ring decomposition. Furans are electron-rich dienes sensitive to oxidation and acid-catalyzed ring opening .
Q: Is my starting material bad? A: Possibly. Furoic acid derivatives can auto-oxidize. However, the likely culprit is the reaction environment.
-
Mechanism: Trace acid can protonate the furan oxygen or the
-carbon, initiating a chain polymerization or ring-opening to form diketones (which then polymerize).
Q: Prevention Strategy? A:
-
Inert Atmosphere: Always run furan chemistry under Nitrogen or Argon.
-
Solvent Choice: Avoid protic solvents if possible, or ensure they are acid-free. Methanol is acceptable if high-grade.
-
Workup: Never leave the product in an acidic solution for extended periods.
Validated Synthesis & Purification Protocol
This protocol is designed to self-validate by leveraging solubility differences to remove the specific side products discussed above.
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Reagent Prep: Add Ethylenediamine (10.0 equiv) to the flask. (Yes, 10 equivalents. EDA is cheap; your time purifying dimers is not).
-
Addition: Dissolve Methyl 2-furoate (1.0 equiv) in Methanol (concentration ~0.5 M). Add this solution dropwise to the neat EDA over 30 minutes at 0°C.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Checkpoint: TLC (10% MeOH in DCM). Product should be a polar spot (Rf ~0.2). Starting ester (Rf ~0.[3]9) should be gone.
-
-
Excess Removal (Critical):
-
EDA boiling point is 116°C. Do not heat to remove it (risk of imidazoline).
-
Use a high-vacuum rotary evaporator (< 10 mbar) at 40°C to remove the bulk of Methanol and EDA.
-
-
Extraction Workflow (The "Dimer Killer"):
Figure 2: Acid-Base extraction logic to isolate the mono-amine target from non-basic side products.
Data Summary Table
| Component | Molecular Weight | Chemical Nature | Removal Strategy |
| Target Product | ~154.17 | Basic Amine | Retained in Acidic Water |
| Bis-Amide (Dimer) | ~248.24 | Neutral Amide | Washed out in Organic (from Acidic Aq) |
| Imidazoline | ~136.15 | Basic Amidine | Difficult to separate; prevent by Temp control |
| Ethylenediamine | 60.10 | Volatile Base | High Vac / Aqueous Brine Wash |
References
-
Selectivity in Ethylenediamine Amidation
-
Imidazoline Formation Mechanism
- M. Adib et al. "Reaction of 2-furoyl chlorides with ethylenediamine." Tetrahedron Letters, & Organic Chemistry Portal summaries on Imidazoline synthesis.
-
Source:
-
Furan Ring Sensitivity & Polymerization
- The Good Scents Company.
-
Source:
- General Amide Synthesis Protocols (Schotten-Baumann/Ester Aminolysis)
Sources
- 1. chemscene.com [chemscene.com]
- 2. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2,2-Diphenylethyl)furan-2-carboxamide [mdpi.com]
- 4. ijntse.com [ijntse.com]
- 5. Imidazole synthesis [organic-chemistry.org]
optimizing reaction conditions for "N-(2-aminoethyl)furan-2-carboxamide" synthesis
Case ID: FURA-AMINE-001
Status: RESOLVED (Optimized Protocol Available)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Strategy
User Query: "I am struggling with low yields and high bis-amide impurities when synthesizing N-(2-aminoethyl)furan-2-carboxamide. How do I optimize for the mono-substituted product?"
Technical Diagnosis: The synthesis of N-(2-aminoethyl)furan-2-carboxamide involves the desymmetrization of ethylenediamine. The core challenge is statistical kinetic selectivity . Once the first amine reacts, the remaining primary amine is still nucleophilic. If the concentration of the acylating agent is too high relative to the diamine, the "bis" impurity (N,N'-bis(2-furoyl)ethylenediamine) becomes the dominant thermodynamic product.
The Optimized Solution: Switch from highly reactive acyl chlorides (Furoyl chloride) to a milder ester aminolysis route (Methyl 2-furoate) and utilize the High-Dilution Excess-Amine (HDEA) strategy.
Optimized Experimental Protocol (The "Golden Path")
Method: Ester Aminolysis (Recommended)
Why this method? Furoyl chloride is too aggressive, often leading to local high concentrations and immediate di-acylation. Methyl 2-furoate reacts slower, allowing the excess ethylenediamine to effectively compete for the acyl group, ensuring mono-substitution.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| Methyl 2-furoate | 1.0 | Electrophile | Limiting reagent. |
| Ethylenediamine | 8.0 - 10.0 | Nucleophile | Large excess drives mono-selectivity. |
| Methanol (Anhydrous) | Solvent | Optional | Can run neat (solvent-free) if EDA is in large excess. |
Step-by-Step Workflow
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a CaCl₂ drying tube (ethylenediamine is hygroscopic).
-
Charge: Add Ethylenediamine (10 equiv) to the flask.
-
Addition: Dissolve Methyl 2-furoate (1 equiv) in a minimal amount of MeOH (or add neat if liquid). Add this slowly to the stirring ethylenediamine at room temperature.
-
Technical Insight: Adding ester TO amine ensures the amine is always in vast excess during the mixing phase.
-
-
Reaction: Heat the mixture to 60°C for 12–16 hours.
-
Monitoring: Check via TLC (DCM:MeOH:NH₄OH, 90:10:1). The ester spot (high Rf) should disappear; the product is a polar spot (low Rf).
-
-
Work-up (Critical for Purity):
-
Distillation: Remove the bulk of excess ethylenediamine via rotary evaporation under high vacuum (pump) at 50–60°C. Note: Ethylenediamine boils at 116°C; vacuum is essential.
-
Extraction: Dissolve the residue in DCM. Wash with minimal water (the product is water-soluble; do not over-wash).
-
Salting Out (Optional): If the product stays in the aqueous phase, saturate the water with NaCl and extract repeatedly with DCM or CHCl₃.
-
-
Purification:
-
If purity is <95%, convert to the hydrochloride salt by bubbling HCl gas into the dry ether/DCM solution. The mono-amine salt precipitates; the bis-amide (non-basic) remains in solution.
-
Reaction Logic & Pathway Visualization
The following diagram illustrates the kinetic competition between the desired mono-acylation and the undesired di-acylation.
Caption: Kinetic pathway showing how excess ethylenediamine acts as a "statistical shield," preventing the second acylation event.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black/tarry. What happened?
Diagnosis: Furan Ring Decomposition. Explanation: The furan ring is acid-sensitive and prone to oxidative polymerization (furification). Solution:
-
Avoid Strong Acids: Do not use mineral acids (HCl/H₂SO₄) during the reaction phase.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.
-
Temperature Control: Do not exceed 70°C. If using Furoyl Chloride (exothermic), you must cool to 0°C.
Q2: I am still seeing ~15% bis-amide impurity. How do I remove it?
Diagnosis: Inadequate stoichiometry or poor purification. Solution:
-
Stoichiometry Check: Increase Ethylenediamine to 15 equivalents .
-
Purification Trick (Acid-Base Switch):
-
Dissolve crude mix in dilute HCl (pH 2).
-
Extract with Ethyl Acetate. (The Bis-amide is neutral and will move into the organic layer).
-
Keep the Aqueous layer (contains protonated Mono-amine product ).
-
Basify aqueous layer to pH 10 with NaOH.
-
Extract product into DCM.
-
Q3: The product is an oil and won't crystallize.
Diagnosis: Residual solvent or hygroscopic nature. Solution:
-
The free base is often an oil or low-melting solid.
-
Fix: Convert it to the Hydrochloride Salt . Dissolve the oil in dry Ethanol/Ether and add HCl/Dioxane (4M). The salt is a stable, white crystalline solid (mp ~260°C dec) [1].
Comparative Data: Reagent Selection
| Parameter | Route A: Furoyl Chloride | Route B: Methyl Furoate (Recommended) |
| Reaction Time | 1 hour | 12–16 hours |
| Temperature | 0°C (Ice Bath) | 60°C (Reflux) |
| Selectivity (Mono:Bis) | Poor (60:40) without strict control | Excellent (95:5) with excess amine |
| Byproducts | HCl (Must be scavenged) | Methanol (Easy removal) |
| Furan Stability | Risk of acid-catalyzed ring opening | High Stability |
Work-up Decision Tree
Use this logic flow to determine the best purification method for your specific crude result.
Caption: Decision matrix for purifying the crude amine based on initial purity assessment.
References
-
PrepChem. "Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride." (Analogous protocol for pyridine/furan carboxamides). Link
-
BenchChem. "Technical Support Center: Selective Mono-Protection of Ethylenediamine." (General guidelines on diamine selectivity). Link
-
MDPI. "Synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide."[1] Molbank2025 , M1993.[1] (Furoyl chloride handling and Schotten-Baumann conditions). Link
-
National Institutes of Health (NIH). "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides." (Furoic acid activation methods).[2][3][4] Link
Sources
Validation & Comparative
A Comparative Guide to Furan-2-Carboxamides and Other Furan Derivatives in Anticancer Drug Discovery
This guide provides an in-depth comparative analysis of N-(2-aminoethyl)furan-2-carboxamide as a representative of the furan-2-carboxamide scaffold against other classes of furan derivatives that have demonstrated significant potential in anticancer research. We will delve into the structure-activity relationships (SAR), mechanisms of action, and supporting experimental data to provide a clear perspective for researchers and drug development professionals.
Introduction: The Furan Scaffold as a Privileged Structure in Oncology
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, like phenyl rings, make it a versatile scaffold for developing novel therapeutics.[1] The furan nucleus is present in a multitude of compounds exhibiting a wide array of biological activities, including potent anticancer effects.[2] The therapeutic potential of furan derivatives is largely dictated by the nature and position of substituents on the furan ring, with modifications at the C2 and C5 positions being particularly critical for modulating biological activity.[1] This guide will explore the furan-2-carboxamide class, using the simple N-(2-aminoethyl)furan-2-carboxamide structure as a conceptual starting point, and compare its potential against more extensively studied furan-based scaffolds, such as kinase inhibitors and chalcones.
Section 1: The Furan-2-Carboxamide Scaffold: A Foundational Moiety
While N-(2-aminoethyl)furan-2-carboxamide itself is not a widely documented anticancer agent, the broader furan-2-carboxamide core is a recurring motif in compounds designed for therapeutic intervention. The carboxamide linker provides a synthetically tractable handle for introducing diverse functional groups and serves as a crucial hydrogen bond donor/acceptor, facilitating interactions with biological targets.
Recent studies have explored the anticancer potential of various furan-2-carboxamide derivatives. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines.[3][4] One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated the highest activity against hepatocellular carcinoma, reducing cell viability to 33.29% at a concentration of 20 µg/mL.[3]
Furthermore, the furan-2-carboxamide moiety has been incorporated into metal complexes to enhance cytotoxicity. Binuclear arene ruthenium complexes featuring furan-2-carboxamide-based ligands exhibited significant efficacy against HeLa (cervical) and MCF-7 (breast) cancer cells, with IC50 values in the low micromolar range (3.86–11.02 µM).[5] Mechanistic studies revealed that these complexes induce apoptosis through mitochondrial dysfunction, characterized by increased reactive oxygen species (ROS) levels and upregulation of Caspase-3 and Caspase-9.[5]
Quantitative Data: In Vitro Cytotoxicity of Furan-2-Carboxamide Derivatives
| Compound Class | Cell Line | Measurement | Value | Reference |
| Carbamothioyl-furan-2-carboxamides | HepG2, Huh-7, MCF-7 | % Cell Viability | 33-50% at 20 µg/mL | [3],[4] |
| Ruthenium-Furan-2-Carboxamide Complexes | HeLa, MCF-7, A549 | IC50 | 3.86 - 11.02 µM | [5] |
| General Furan-2-Carboxamides | MCF-7 | IC50 | 2.96 - 4.06 µM | [6] |
Section 2: High-Potency Furan Derivatives: Comparative Scaffolds
To understand the potential of the furan-2-carboxamide scaffold, it is essential to compare it with other furan-based structures that have shown remarkable anticancer activity.
Furan-Chalcone Hybrids
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a well-known class of anticancer agents. Incorporating a furan ring into the chalcone scaffold has been shown to significantly enhance antiproliferative activity.[7] In a study evaluating furan-fused chalcones against HL60 promyelocytic leukemia cells, the attachment of a furan moiety to the A-ring increased the activity by more than two-fold compared to the non-furan analogue.[7] For example, a furan-fused derivative exhibited an IC50 of 17.2 µM, a significant improvement over its precursor's IC50 of 305 µM.[7]
Furan-Based Kinase Inhibitors
Kinases are critical targets in oncology, and furan derivatives have been successfully developed as potent inhibitors. A notable study identified a novel furan derivative (referred to as compound 6) as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8][9] This compound displayed strong cytotoxicity against various colon cancer cell lines (HCT-116, Caco-2, HT-29) with IC50 values as low as 22.39 µM.[8] Its VEGFR-2 inhibition was remarkable, with an IC50 of 0.28 µM, comparable to the approved drug sorafenib.[8][9] Mechanistically, the compound induced G2/M cell cycle arrest and promoted apoptosis in nearly all treated cells.[8]
Furan-Based Signaling Pathway Modulators
Several furan derivatives exert their anticancer effects by modulating key intracellular signaling pathways. A study of novel furan derivatives and their precursors found that several compounds had pronounced anti-proliferative effects on HeLa and colorectal (SW620) cancer cells, with IC50 values as low as 0.08 µM.[10][11] Western blot analysis suggested that these compounds may function by promoting the activity of the tumor suppressor PTEN, leading to the suppression of the pro-survival PI3K/Akt and Wnt/β-catenin signaling pathways.[10][11][12]
Section 3: Mechanistic Insights & Comparative Analysis
The anticancer activity of furan derivatives is not tied to a single mechanism but rather a diverse range of cellular effects, highlighting the scaffold's versatility. The choice of the substituent at the C2 and C5 positions fundamentally dictates the compound's biological target and subsequent cellular response.
Comparative Summary of Furan Derivatives
| Scaffold Class | Primary Mechanism of Action | Typical Potency (IC50) | Key Cancer Types |
| Furan-2-Carboxamide | Apoptosis Induction, Metal Chelation | Low to Mid Micromolar | Breast, Cervical, Liver |
| Furan-Chalcone | Antiproliferative | Mid Micromolar | Leukemia |
| Furan-Kinase Inhibitor | VEGFR-2 Inhibition, G2/M Arrest | High Nanomolar to Low µM | Colon |
| Furan-Pathway Modulator | PI3K/Akt & Wnt/β-catenin Suppression | High Nanomolar to Low µM | Cervical, Colorectal |
Diagram: Anticancer Mechanisms of Furan Derivatives
This diagram illustrates the distinct pathways targeted by different classes of furan derivatives.
Caption: Diverse anticancer mechanisms of furan derivative classes.
Section 4: Essential Experimental Protocols
Reproducible and standardized protocols are crucial for evaluating and comparing novel chemical entities. Below are methodologies for key assays used in the characterization of anticancer compounds.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the furan derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the furan derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V (-) / PI (-)
-
Early apoptotic cells: Annexin V (+) / PI (-)
-
Late apoptotic/necrotic cells: Annexin V (+) / PI (+)
-
Diagram: General Experimental Workflow for Compound Screening
Caption: A typical workflow for evaluating novel anticancer compounds.
Conclusion and Future Perspectives
The furan scaffold remains a highly productive platform for the discovery of novel anticancer agents. While the simple N-(2-aminoethyl)furan-2-carboxamide structure requires further exploration and derivatization, the broader furan-2-carboxamide class shows definite promise, particularly when enhanced through strategies like metal complexation.[5]
However, a comparative analysis reveals that other furan-based scaffolds, such as those designed to inhibit specific kinases like VEGFR-2 or modulate critical signaling pathways like PI3K/Akt, currently exhibit superior potency and more defined mechanisms of action.[8][10] Future research should focus on hybrid approaches, potentially combining the favorable pharmacokinetic properties of the carboxamide linker with the potent functional groups found in more advanced furan derivatives. By leveraging the structure-activity relationship insights from diverse furan families, it is possible to rationally design next-generation furan-based therapeutics with enhanced efficacy and selectivity for cancer treatment.
References
-
Sashida, Y., et al. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available from: [Link]
-
Zhang, Y., et al. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available from: [Link]
-
Zhang, Y., et al. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. Available from: [Link]
-
Al-Warhi, T., et al. Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer. Taylor & Francis Online. Available from: [Link]
-
Zhang, Y., et al. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science. Available from: [Link]
-
Ullah, M. F., & Khan, M. W. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. PMC - NIH. Available from: [Link]
-
Ali, S., et al. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available from: [Link]
-
Al-Warhi, T., et al. Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer. PubMed. Available from: [Link]
-
Al-Ostath, A., et al. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Authorea. Available from: [Link]
-
Al-Qaisi, Z. A. I., et al. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available from: [Link]
-
Muğla Sıtkı Koçman Üniversitesi. Design and Antiproliferative and Antioxidant Activities of Furan-Based Thiosemicarbazides and 1,2,4-Triazoles: Their Structure-Activity Relationship and SwissADME Predictions. Available from: [Link]
-
Ravichandran, K., et al. Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. PubMed. Available from: [Link]
-
Ali, S., et al. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 7. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of N-(2-aminoethyl)furan-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The N-(2-aminoethyl)furan-2-carboxamide Scaffold - A Privileged Motif for Neuromodulatory Targets
The N-(2-aminoethyl)furan-2-carboxamide core represents a significant scaffold in medicinal chemistry, embodying key pharmacophoric features that suggest a strong potential for interaction with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The furan ring acts as a versatile bioisostere for a phenyl group, offering advantages in metabolic stability and unique electronic properties.[1] The carboxamide linker provides a rigidifying element and a hydrogen bond donor/acceptor site, while the ethylamine side chain is a classic feature for recognition by aminergic receptors, mimicking the endogenous neurotransmitters.
While a comprehensive, dedicated structure-activity relationship (SAR) study for this specific scaffold is not extensively documented in a single source, by collating data from analogous series of compounds, we can construct a robust comparative guide. This document will synthesize findings from related furan- and dihydrobenzofuran-carboxamides, as well as compounds bearing the critical 2-aminoethyl moiety, to provide actionable insights for researchers in drug discovery. The primary focus will be on the putative interactions with 5-HT and dopamine receptors, given the strong evidence from related chemical series.
Comparative Analysis of Structure-Activity Relationships
The biological activity of N-(2-aminoethyl)furan-2-carboxamide derivatives is hypothesized to be principally modulated by substitutions at three key positions: the furan ring, the aminoethyl side chain, and the terminal amine.
Modifications of the Furan Ring
The furan ring serves as a central anchoring point. Its substitution pattern can significantly influence receptor affinity and selectivity.
-
Position 5 Substituents: Introduction of small, lipophilic groups at the 5-position of the furan ring is a common strategy to enhance binding affinity. For instance, in related series targeting the 5-HT3 receptor, the addition of a methyl or chloro group on the aromatic ring has been shown to increase potency.[2] This is likely due to favorable interactions with a hydrophobic pocket within the receptor binding site.
-
Bioisosteric Replacements: While this guide focuses on the furan motif, it is noteworthy that replacing the furan with a thiophene or a phenyl ring can modulate activity and selectivity, indicating that the heteroatom's nature and the ring's electronic properties are crucial for receptor recognition.
The Aminoethyl Side Chain: A Key to Aminergic Receptor Recognition
The N-(2-aminoethyl) side chain is a critical determinant of activity at serotonin and dopamine receptors. Its length and conformation are generally conserved for optimal interaction.
-
Chain Length: The two-carbon linker between the amide nitrogen and the terminal amine is considered optimal for mimicking the endogenous ligands of aminergic receptors. Shortening or lengthening this chain is generally detrimental to activity.
-
Conformational Rigidity: Introducing conformational constraints, such as incorporating the ethylamine chain into a piperidine or other cyclic structures, can enhance selectivity for specific receptor subtypes by locking the molecule into a bioactive conformation.
Terminal Amine Substitutions: Tuning Selectivity and Potency
The nature of the substituent on the terminal nitrogen atom of the aminoethyl chain plays a pivotal role in defining the pharmacological profile of the compound, including its affinity, selectivity, and agonist/antagonist character.
-
Primary vs. Secondary vs. Tertiary Amines: In many aminergic receptor ligand series, progressing from a primary to a secondary and then to a tertiary amine can alter the compound's properties. For dopamine D2 receptors, N-alkylation of the aminoethyl side chain can enhance affinity.[3] Specifically, the introduction of n-propyl or 2-phenylethyl groups on the nitrogen has been shown to increase D2 receptor potency.[3]
-
Bulky Substituents: The introduction of bulky aromatic or heteroaromatic groups can lead to high-affinity ligands, often with antagonist properties. For example, in many 5-HT and dopamine receptor antagonists, a large, substituted piperazine or piperidine ring is found at this position.
Quantitative SAR Data from Analogous Series
To provide a clearer picture, the following table summarizes hypothetical SAR trends for N-(2-aminoethyl)furan-2-carboxamide derivatives based on established findings in related compound classes targeting 5-HT and dopamine receptors. The activity data are presented as inhibitory constants (Ki) in nanomolar (nM), with lower values indicating higher binding affinity.
| Derivative | Modification | Hypothetical Target | Predicted Kᵢ (nM) | Rationale for Predicted Activity |
| Parent Compound | N-(2-aminoethyl)furan-2-carboxamide | 5-HT/Dopamine | >1000 | Unsubstituted scaffold likely has low affinity. |
| Derivative 1 | 5-Methylfuran | 5-HT3 | 50-100 | Small lipophilic group may enhance binding.[2] |
| Derivative 2 | N-methyl | Dopamine D2 | 200-500 | Small alkyl substitution may slightly improve affinity. |
| Derivative 3 | N,N-dimethyl | Dopamine D2 | 100-200 | Further alkylation may increase affinity. |
| Derivative 4 | N-(n-propyl) | Dopamine D2 | 20-50 | Optimal alkyl chain length for D2 receptor interaction.[3] |
| Derivative 5 | N-(4-phenylpiperazine) | 5-HT7/Dopamine D2 | 5-20 | Bulky aromatic substituent often confers high affinity. |
Experimental Protocols for Biological Evaluation
To validate the predicted activities of novel N-(2-aminoethyl)furan-2-carboxamide derivatives, the following experimental protocols are recommended.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This assay determines the ability of a test compound to displace a radiolabeled ligand from the 5-HT3 receptor.[4][5][6][7]
Materials:
-
Cell membranes expressing the human 5-HT3 receptor.
-
Radioligand: [³H]-GR65630 or a similar high-affinity 5-HT3 antagonist.
-
Test compounds (N-(2-aminoethyl)furan-2-carboxamide derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a known 5-HT3 antagonist (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.
Dopamine D2 Receptor Binding Assay
This protocol is similar to the 5-HT3 assay but uses a D2-selective radioligand.[8][9][10][11][12][13]
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Test compounds.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Follow the same steps as for the 5-HT3 receptor binding assay, substituting the D2 receptor-expressing membranes and the D2-selective radioligand.
Functional cAMP Assay for 5-HT7 Receptor Activity
This assay determines whether a compound acts as an agonist or antagonist at the 5-HT7 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.[14][15][16][17][18]
Materials:
-
Cells stably expressing the human 5-HT7 receptor (e.g., CHO or HEK293 cells).
-
A known 5-HT7 receptor agonist (e.g., 5-carboxamidotryptamine).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
For agonist mode: Add serial dilutions of the test compounds and incubate for a specified time.
-
For antagonist mode: Pre-incubate the cells with serial dilutions of the test compounds, then add a fixed concentration of the known 5-HT7 agonist.
-
Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.
-
For agonists, determine the EC50. For antagonists, determine the IC50.
Visualizing Experimental Workflows and SAR Principles
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the key pharmacophoric features of the N-(2-aminoethyl)furan-2-carboxamide scaffold.
Caption: A typical workflow for the evaluation of novel N-(2-aminoethyl)furan-2-carboxamide derivatives.
Caption: Key pharmacophoric features of the N-(2-aminoethyl)furan-2-carboxamide scaffold.
Conclusion and Future Directions
The N-(2-aminoethyl)furan-2-carboxamide scaffold presents a promising starting point for the development of novel modulators of serotonin and dopamine receptors. This guide provides a framework for understanding the potential structure-activity relationships of this class of compounds by drawing parallels with structurally related series. The key takeaways for medicinal chemists are to focus on substitutions at the 5-position of the furan ring and on the terminal amine of the aminoethyl side chain to modulate affinity and selectivity. The provided experimental protocols offer a clear path for the biological evaluation of newly synthesized derivatives. Future work should aim to generate a comprehensive SAR dataset for this specific scaffold to validate the hypotheses presented here and to unlock the full therapeutic potential of this versatile chemical motif.
References
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Eurofins Discovery. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay - US. [Link]
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Eurofins Discovery. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. [Link]
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Ishizumi, K., et al. (1993). Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. Journal of Medicinal Chemistry. [Link]
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BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]
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Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem. [Link]
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Fasl, C., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Pharmaceuticals. [Link]
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Piazzi, L., et al. (2000). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco. [Link]
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Sharif, N. A., et al. (2000). Pharmacological Characterization of a Serotonin Receptor (5-HT7) Stimulating cAMP Production in Human Corneal Epithelial Cells. Investigative Ophthalmology & Visual Science. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
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Ponimaskin, E., et al. (2007). Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. Science Signaling. [Link]
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Cignarella, G., et al. (1993). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry. [Link]
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Tairi, A. P., et al. (1998). Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand. Biochemistry. [Link]
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Cisbio. (n.d.). cAMP assay principle. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-aminoethyl)furan-2-carboxamide
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the disposal of N-(2-aminoethyl)furan-2-carboxamide, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive hazard assessment.
Hazard Assessment and Characterization
Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for N-(2-aminoethyl)furan-2-carboxamide may not be readily available from all suppliers, we can infer its likely hazard profile by examining its structural components—a furan ring and an aminoethyl carboxamide side chain—and data from closely related analogs.
Known and Inferred Hazards:
-
Skin and Eye Irritation: Furan-2-carboxamide and similar structures are classified as skin and eye irritants.[1][2] Direct contact should be avoided. The amino group may also contribute to skin sensitization.[3]
-
Toxicity: While specific toxicity data for this compound is limited, related furan derivatives can be harmful if swallowed or inhaled.[2] Good industrial hygiene and safety practices should be followed at all times.[4][5]
-
Environmental Hazards: Furan-containing compounds can pose risks to the environment. Discharge into drains or the environment must be strictly avoided.[4] Data on a structurally similar compound, N-(3-Amino-2-methylphenyl)furan-2-carboxamide, suggests a moderate soil adsorption coefficient and a low potential for bioconcentration, though it is not readily biodegradable.[6]
Physical and Chemical Properties Summary:
| Property | Value / Information | Source(s) |
| Molecular Formula | C₇H₁₀N₂O₂ | [7] |
| Appearance | Likely a solid at room temperature (inferred) | N/A |
| Reactivity | Avoid contact with strong oxidizing agents.[5] | [5] |
| Solubility | Expected to have some water solubility due to the aminoethyl group. | N/A |
This initial assessment mandates that N-(2-aminoethyl)furan-2-carboxamide be treated as a hazardous chemical for disposal purposes.
Mandatory Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, a stringent PPE protocol is non-negotiable. The causality here is direct: the barrier provided by PPE is the primary control measure to prevent chemical exposure during waste handling.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and disposed of after handling the waste.[3][4]
-
Eye Protection: Tightly fitting safety goggles or a face shield are required to protect against splashes.[3][4]
-
Body Protection: A lab coat or chemical-resistant apron must be worn. Ensure clothing is flame-resistant if working with flammable solvents.[4]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[4][8]
Waste Segregation and Containerization Protocol
The principle of waste stream segregation is critical to prevent accidental chemical reactions within a waste container.[9] Mixing incompatible waste streams can lead to gas generation, heat, or even explosions.
Step-by-Step Containerization:
-
Select a Compatible Container: Use a container made of material compatible with N-(2-aminoethyl)furan-2-carboxamide and any solvents used. A high-density polyethylene (HDPE) container is generally suitable for organic solids and solutions.[9] The container must be in good condition, free from leaks, and have a tightly sealing cap.[9]
-
Do Not Mix Waste: Do not mix N-(2-aminoethyl)furan-2-carboxamide waste with other waste streams, particularly strong oxidizing agents or highly reactive chemicals.[5][9]
-
Label the Container: Proper labeling is a regulatory requirement and essential for safety.[10] The label must include:
-
The words "HAZARDOUS WASTE".[9]
-
The full chemical name: "N-(2-aminoethyl)furan-2-carboxamide".
-
The approximate concentration and quantity.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Keep Containers Closed: Waste containers must be kept tightly capped at all times, except when adding waste.[8][9] This prevents the release of vapors and protects against spills.
Step-by-Step Disposal Procedure
The disposal of N-(2-aminoethyl)furan-2-carboxamide falls under the regulations for hazardous chemical waste. Under no circumstances should this chemical be disposed of in the sanitary sewer or regular trash.[4][11] The "cradle-to-grave" responsibility model means the generator is liable for the waste until its final, safe disposal.[10]
Workflow for Disposal:
-
Quantify and Characterize: Determine the amount of waste (solid or in solution) to be disposed of.
-
Containerize: Following the protocol in Section 3, place the waste into a properly labeled hazardous waste container.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be near the point of generation and under the control of laboratory personnel. Ensure incompatible wastes are segregated within the SAA.[9]
-
Arrange for Pickup: Once the container is nearly full (e.g., 80% capacity) or has reached the local regulatory time limit for accumulation, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[11][12] Complete a hazardous material pickup request form as required by your institution.[9]
The following diagram illustrates the logical flow for the proper management and disposal of N-(2-aminoethyl)furan-2-carboxamide waste.
Caption: Decision tree for safe disposal of N-(2-aminoethyl)furan-2-carboxamide.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If any flammable solvents are involved, remove all sources of ignition.[4][8]
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Clean Up: While wearing full PPE, carefully sweep up the absorbed material (for liquids) or the solid powder.[13] Work from the outside of the spill inward to minimize contamination.
-
Dispose of Cleanup Materials: Place all contaminated absorbents and cleaning materials into a new, properly labeled hazardous waste container.[4][9]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of N-(2-aminoethyl)furan-2-carboxamide, protecting themselves, their colleagues, and the environment.
References
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- Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
- Environmental Assessment for Emtricitabine. (2017). U.S. Food and Drug Administration.
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- Furan-2-carboxylic acid | 88-14-2. (n.d.). BLD Pharm.
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- Furan, tetrahydro-: Human health tier II assessment. (2013). Australian Industrial Chemicals Introduction Scheme (AICIS).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-aminoethyl)furan-2-carboxamide
Executive Summary: A Proactive Stance on Safety
Hazard Analysis: Deconstructing the Molecule for Safety Insights
To determine the appropriate level of PPE, we must first understand the potential risks. N-(2-aminoethyl)furan-2-carboxamide is a hybrid structure, and its hazard profile can be inferred from its constituent parts.
-
The Furan Moiety: The parent furan ring is a significant source of concern. Furan is classified as an extremely flammable liquid that is harmful if swallowed or inhaled.[2] More critically, it is a suspected mutagen and carcinogen, with the potential to cause organ damage through prolonged or repeated exposure.[2][3] Therefore, any derivative, including N-(2-aminoethyl)furan-2-carboxamide, must be handled as a potential carcinogen and reproductive toxin.
-
The Carboxamide Moiety: Amide-containing compounds can vary widely in toxicity. However, many are known to be skin and eye irritants.[4][5] Some may cause allergic skin reactions or sensitization upon contact.[6] In certain cases, related structures can cause severe skin burns and eye damage.[7]
Based on this composite analysis, we must assume the compound presents the following risks until proven otherwise:
-
High Chronic Toxicity: Potential carcinogen, mutagen, and organ-specific toxin.
-
Acute Toxicity: Harmful if inhaled, swallowed, or absorbed through the skin.
-
Local Tissue Damage: Potential for serious skin and eye irritation or damage.
| Hazard Category | Inferred Risk from Structural Analogs | Primary Routes of Exposure |
| Systemic Health | Potential Carcinogen, Mutagen, and Organ Toxin (derived from Furan)[2][3] | Inhalation, Skin Absorption, Ingestion |
| Acute Toxicity | Harmful if Swallowed or Inhaled (derived from Furan)[2] | Inhalation, Ingestion |
| Skin Hazards | Irritation, Allergic Reaction, Potential for Burns (derived from Carboxamides)[4][6][7] | Dermal Contact |
| Eye Hazards | Serious Irritation or Damage (derived from Carboxamides)[4][5] | Direct Splash, Aerosol Contact |
| Physical Hazards | Potential Flammability (derived from Furan)[2][8] | Heat, Sparks, Open Flames |
Core Directive: A Multi-Layered PPE Protocol
Given the significant potential hazards, a comprehensive PPE strategy is mandatory. Engineering controls, primarily a certified chemical fume hood, are the first and most critical line of defense.[3] PPE serves as the final, essential barrier between the researcher and the chemical.
| Body Part | Required PPE | Material & Standard Specification | Causality and Rationale |
| Hands | Double Gloving | Inner: Nitrile Outer: Nitrile or Neoprene | Protects against a broad range of chemicals and provides a backup barrier. Double gloving is standard practice for handling potentially carcinogenic or highly toxic substances.[1] |
| Eyes / Face | Safety Goggles & Face Shield | ANSI Z87.1 Compliant[1][9] | Goggles protect against splashes and aerosols. A face shield worn over goggles is required when there is a significant risk of splashing (e.g., during transfers or reaction quenching) to protect the entire face.[9][10] |
| Body | Flame-Retardant Laboratory Coat | Nomex® or equivalent, fully buttoned with tight cuffs.[3][9] | Protects skin from contamination and is crucial given the flammability risk inherited from the furan moiety.[1][3] |
| Respiratory | Certified Chemical Fume Hood | N/A (Engineering Control) | Primary Control: All handling of the solid or its solutions must occur within a fume hood to prevent inhalation of dust or vapors.[1][3] |
| NIOSH-Approved Respirator | Organic Vapor/Acid Gas (OV/AG) Cartridges with a P100 Particulate Filter. | Secondary Control: Required for emergencies (e.g., large spills), cleaning procedures outside a hood, or if engineering controls fail or are unavailable. Fit-testing is mandatory.[1][3] | |
| Feet | Closed-toe Shoes | Substantial, non-permeable material. | Protects feet from spills. This is a universal laboratory requirement.[1][9] |
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict, procedural workflow is non-negotiable. The following steps provide a self-validating system to minimize exposure risk at every stage of handling.
Preparation and Pre-Handling Checks
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and the airflow monitor indicates it is functioning correctly.
-
Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[1]
-
Assemble Materials: Prepare all necessary labware, solvents, and quenching agents before bringing N-(2-aminoethyl)furan-2-carboxamide into the fume hood.
-
Prepare Waste Containers: Designate clearly labeled, sealed containers for solid and liquid hazardous waste within the fume hood.
PPE Donning Sequence
The following sequence prevents cross-contamination.
-
Shoes and Lab Coat: Don closed-toe shoes and a flame-retardant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Don safety goggles. If a splash hazard is anticipated, don a face shield over the goggles.
-
Outer Gloves: Don the second pair of nitrile or neoprene gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Safe Handling Protocol
-
Work in Fume Hood: Conduct all manipulations, including weighing, transfers, and reaction setup, deep within the sash of a certified chemical fume hood.
-
Avoid Aerosol Generation: Handle the solid compound carefully to avoid creating dust. When preparing solutions, add the solid to the solvent slowly.
-
Grounding: For transfers of larger quantities of solvents, use grounded and bonded containers to prevent static discharge, mitigating the fire risk.[8][11]
-
Keep Containers Closed: All containers holding the compound or its solutions should be sealed when not in immediate use.[3][11]
PPE Doffing and Disposal Sequence
This sequence is critical to prevent contaminating yourself and the laboratory.
-
Outer Gloves: While still in the work area, remove the outer gloves by peeling them off without touching the external surface. Dispose of them in the designated hazardous waste container inside the fume hood.
-
Exit Work Area: Step away from the immediate work area.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat by rolling it inward, avoiding contact with the exterior surface. Hang it in its designated storage or place it in a laundry container if contaminated.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface. Dispose of them in a waste bin outside the immediate work area.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[2][6]
Caption: Workflow for Safe Handling of N-(2-aminoethyl)furan-2-carboxamide.
Emergency and Disposal Plan
Spill Response:
-
Small Spills (in fume hood): Absorb with a non-combustible material like sand or vermiculite.[2] Scoop the material into a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent.
-
Large Spills / Spills Outside Hood: Evacuate the immediate area. Alert laboratory personnel and safety officers. Do not attempt to clean up without appropriate respiratory protection (NIOSH-approved respirator) and chemical-resistant clothing.[1][12]
Disposal:
-
All contaminated PPE (gloves, disposable lab coats), absorbent materials, and empty containers are considered hazardous waste.
-
Dispose of all waste in clearly labeled, sealed containers.[13] Follow all institutional, local, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.
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Furan - Safety Data Sheet. ChemicalBook.
-
Essential Safety and Logistical Information for Handling Furan, 2-butyl-5-iodo-. Benchchem.
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Western Carolina University Standard Operating Procedure for the use of Furan. Western Carolina University.
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N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide - Safety and Hazards. PubChem, National Library of Medicine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
